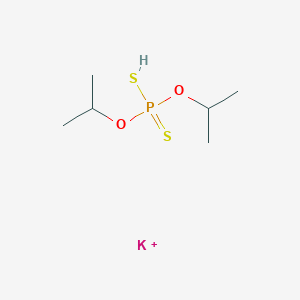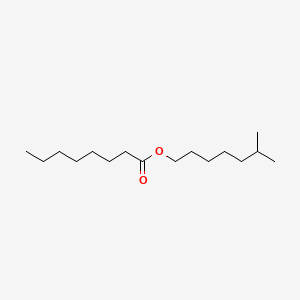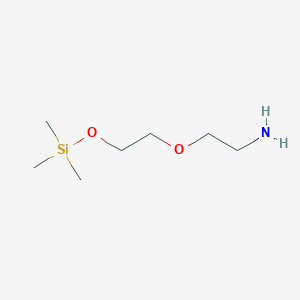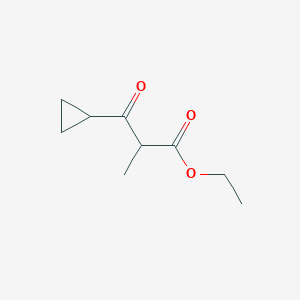
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane (KDPSP) is a compound with a unique structure and a wide range of applications in the field of scientific research. KDPSP is a versatile compound that has been used in a variety of studies and experiments in fields such as chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of potassium derivatives reveal unique molecular structures and interactions. For instance, the potassium salt of a bulky primary phosphane shows a centrosymmetric distorted transoid four-step ladder-type arrangement. The potassium atoms interact with mesityl rings of ligands through π interaction, without classical Lewis bases coordinated to the metal centers (Rabe, Kheradmandan, & Yap, 1998).
Potassium in Plant Growth and Stress Response
Potassium (K) is essential for plant growth, involved in various physiological processes such as protein synthesis, carbohydrate metabolism, and enzyme activation. It plays a critical role in stomatal regulation, photosynthesis, and provides abiotic stress tolerance. Potassium helps maintain ion homeostasis under salt stress and regulates stomatal opening under drought conditions. It enhances antioxidant defense, contributing to plant protection under environmental stress (Hasanuzzaman et al., 2018).
Potassium in Agriculture Research
Research on potassium in agriculture emphasizes the need for understanding its role in soil, plant physiology, and nutrition. The availability of potassium and its influence on plant growth, stress resistance, and crop quality are areas requiring further investigation. Modern molecular biological approaches are suggested to explore potassium's role in stress signaling and its interaction with other nutrients (Römheld & Kirkby, 2010).
Potassium Secondary Batteries
Potassium shows potential advantages over lithium or sodium as a charge carrier in rechargeable batteries. Research into potassium intercalation chemistry, potassium-oxygen (or -air), and potassium-sulfur batteries is growing. This interest is driven by the low cost, availability of materials, and unique electrochemical behaviors of potassium secondary batteries (Eftekhari, Jian, & Ji, 2017).
Potassium Solubilizing Microbes in Food Production
Potassium solubilizing microbes (KSMs) are pivotal in sustainable food production, facilitating the solubilization of non-exchangeable mineral sources of potassium in soil. These microbes, including various bacterial and fungal strains, enhance plant growth, stress resistance, and nutrient uptake, promoting an eco-friendly approach to improving soil fertility and crop yield (Sattar et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane' involves the reaction of potassium sulfide with di(propan-2-yloxy)phosphine in the presence of a suitable solvent.", "Starting Materials": [ "Potassium sulfide", "Di(propan-2-yloxy)phosphine" ], "Reaction": [ "Step 1: Dissolve potassium sulfide in a suitable solvent, such as dimethyl sulfoxide (DMSO).", "Step 2: Add di(propan-2-yloxy)phosphine to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting mixture to remove any insoluble impurities.", "Step 4: Evaporate the solvent under reduced pressure to obtain the desired product, 'Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane'." ] } | |
Número CAS |
3419-34-9 |
Fórmula molecular |
C6H14KO2PS2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
PJJZTOTXLDXTEL-UHFFFAOYSA-M |
SMILES |
CC(C)OP(=S)(OC(C)C)S.[K+] |
SMILES canónico |
CC(C)OP(=S)(OC(C)C)[S-].[K+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)



